molecular formula C13H23ClN2O B1486907 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride CAS No. 2206607-78-3

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride

Cat. No. B1486907
CAS RN: 2206607-78-3
M. Wt: 258.79 g/mol
InChI Key: WKZMECFUXGQQAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is 1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H . This code provides a representation of the molecule’s structure, including the positions of the atoms and the types of bonds between them. The specific structure of “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride” would be similar but would include additional elements to represent the cyclopropylmethylamide group.


Physical And Chemical Properties Analysis

“4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a solid at room temperature and has a molecular weight of 205.68 . It should be stored in a dry, room temperature environment . The specific physical and chemical properties of “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride” would likely be similar but could vary due to the presence of the cyclopropylmethylamide group.

Scientific Research Applications

Synthesis and Transport Applications

The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared to the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system L of Ehrlich ascites tumor cell and rat hepatoma cell line HTC. The additional methylene group in the ring system of the bicyclo[3.2.1]octane amino acid results in an optically symmetrical amino acid, eliminating the need for optical resolution and making it more reactive with the Na+-independent amino acid transport system of test cells without perceptibly reacting with accompanying Na+-dependent systems (Christensen et al., 1983).

Enantiomers of Bicyclic Acids

Enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and their saturated analogues have been synthesized, with stereochemistry and configurations determined by NMR spectroscopy and X-ray crystallography. This work contributes to understanding the structural aspects of such bicyclic systems (Palkó et al., 2013).

Conformationally Restricted Aspartic Acid Analogue

A conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton was explored for its symmetry and torsion angles, providing insights into its structural characteristics. This research highlights the potential of bicyclic skeletons in designing novel amino acid analogues (Buñuel et al., 1996).

Peptide Turn Inducer

The (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid (H-(S)-ABOC-OH) has been investigated for its ability to induce reverse turns into peptides, with analysis conducted through FT-IR, CD, NMR, and X-ray studies. This research provides insights into the structural influence of bicyclic amino acids on peptide conformation (André et al., 2012).

Antiprotozoal Activities

4-Aminobicyclo[2.2.2]octanones have been examined for their activities against organisms causing tropical diseases, showing that the 4-aminobicyclo[2.2.2]octan-2-ols are generally more active against Trypanosoma b. rhodesiense and Plasmodium falciparum compared to their keto counterparts. This highlights the potential therapeutic applications of bicyclic compounds in treating tropical diseases (Weis et al., 2003).

Safety and Hazards

The safety information for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) . The specific safety and hazard information for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride” would likely be similar but could vary due to the presence of the cyclopropylmethylamide group.

properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-10-1-2-10;/h10H,1-9,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMECFUXGQQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C23CCC(CC2)(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
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4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
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4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
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4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
Reactant of Route 5
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
Reactant of Route 6
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride

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